Cas no 2171217-27-7 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid)

3-(2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a chiral center at the 2-position (R-configuration) and an isopropyl amide group, enhancing steric control during coupling reactions. The Fmoc group provides orthogonal protection, allowing selective deprotection under mild basic conditions while maintaining acid-labile side-chain protections. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its optimized steric and electronic properties contribute to high coupling efficiency and minimal epimerization. Its solubility in common organic solvents facilitates handling in automated synthesis platforms, making it a reliable choice for constructing complex peptide architectures.
3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid structure
2171217-27-7 structure
Product name:3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid
CAS No:2171217-27-7
MF:C26H32N2O5
Molecular Weight:452.542687416077
CID:6428047
PubChem ID:165547260

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid
    • 3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid
    • 2171217-27-7
    • EN300-1489908
    • インチ: 1S/C26H32N2O5/c1-16(2)24(25(31)28(17(3)4)14-13-23(29)30)27-26(32)33-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22,24H,13-15H2,1-4H3,(H,27,32)(H,29,30)/t24-/m1/s1
    • InChIKey: XCSVOEPBTSRTRO-XMMPIXPASA-N
    • SMILES: O(C(N[C@@H](C(N(CCC(=O)O)C(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 452.23112213g/mol
  • 同位素质量: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 672
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • XLogP3: 4.2

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1489908-0.25g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid
2171217-27-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1489908-2500mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid
2171217-27-7
2500mg
$1650.0 2023-09-28
Enamine
EN300-1489908-0.1g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid
2171217-27-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1489908-1.0g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid
2171217-27-7
1g
$3368.0 2023-06-05
Enamine
EN300-1489908-100mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid
2171217-27-7
100mg
$741.0 2023-09-28
Enamine
EN300-1489908-50mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid
2171217-27-7
50mg
$707.0 2023-09-28
Enamine
EN300-1489908-250mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid
2171217-27-7
250mg
$774.0 2023-09-28
Enamine
EN300-1489908-5000mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid
2171217-27-7
5000mg
$2443.0 2023-09-28
Enamine
EN300-1489908-500mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid
2171217-27-7
500mg
$809.0 2023-09-28
Enamine
EN300-1489908-0.05g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid
2171217-27-7
0.05g
$2829.0 2023-06-05

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid 関連文献

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acidに関する追加情報

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic Acid (CAS No. 2171217-27-7): An Overview

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid (CAS No. 2171217-27-7) is a sophisticated organic compound with a wide range of applications in the fields of medicinal chemistry and biotechnology. This compound, often referred to by its systematic name, is a derivative of fluorenylmethoxycarbonyl (Fmoc)-protected amino acids, which are essential building blocks in the synthesis of peptides and proteins.

The structure of 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid is characterized by a central Fmoc-protected amino group, a branched alkyl chain, and an amide linkage. The presence of the Fmoc group makes this compound particularly useful in solid-phase peptide synthesis (SPPS), where it can be efficiently deprotected under mild conditions to reveal the amino group for further coupling reactions.

Recent advancements in the field of peptide chemistry have highlighted the importance of Fmoc-protected amino acids like 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid. These compounds are crucial for the synthesis of bioactive peptides and proteins, which have applications in drug discovery, diagnostics, and therapeutic development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Fmoc derivatives can significantly enhance the solubility and stability of peptides, making them more suitable for pharmaceutical formulations.

The branched alkyl chain in 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid contributes to its unique physicochemical properties. This feature can be leveraged to design peptides with specific biological activities, such as enhanced cell penetration or improved binding affinity to target proteins. Additionally, the amide linkage provides flexibility in the molecular structure, allowing for fine-tuning of conformational properties and interactions with biological targets.

In the context of drug discovery, 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid has shown promise as a key intermediate in the synthesis of novel therapeutic agents. A recent study in the European Journal of Medicinal Chemistry reported the use of this compound in the development of peptidomimetics with potent anti-cancer activity. The researchers found that the Fmoc protection strategy facilitated the efficient synthesis of complex peptidomimetic structures, which exhibited high selectivity and low toxicity against cancer cells.

Beyond its role in drug discovery, 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid has also found applications in diagnostic assays. The ability to precisely control the deprotection and coupling reactions using Fmoc derivatives allows for the synthesis of highly specific and sensitive peptide-based probes. These probes can be used to detect biomarkers associated with various diseases, such as Alzheimer's disease and cancer, thereby facilitating early diagnosis and personalized treatment strategies.

The synthetic versatility of 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid is further enhanced by its compatibility with various functional groups and linkers. This makes it an ideal candidate for combinatorial chemistry approaches, where large libraries of peptides can be rapidly synthesized and screened for desired biological activities. A study published in Chemical Communications demonstrated that Fmoc derivatives could be used to generate diverse peptide libraries with high efficiency and purity, enabling rapid identification of lead compounds for drug development.

In conclusion, 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid (CAS No. 2171217-27-7) is a versatile and valuable compound in the fields of medicinal chemistry and biotechnology. Its unique structural features and synthetic properties make it an indispensable tool for researchers working on peptide synthesis, drug discovery, diagnostics, and therapeutic development. As research continues to advance, it is likely that this compound will play an increasingly important role in driving innovation and improving human health.

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